3-(Dimethylamino)propanimidamide dihydrochloride
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Overview
Description
3-(Dimethylamino)propanimidamide dihydrochloride is a chemical compound with the molecular formula C5H15Cl2N3. It is a water-soluble azo compound known for its role as a source of free radicals, specifically peroxyl radicals. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propanimidamide dihydrochloride typically involves the reaction of 3-(Dimethylamino)propanenitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:
- Dissolving 3-(Dimethylamino)propanenitrile in a suitable solvent such as methanol.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature, usually around room temperature, until the reaction is complete.
- Isolating the product by filtration and drying it under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propanimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
3-(Dimethylamino)propanimidamide dihydrochloride is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Employed in studies involving oxidative stress and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of polymers and other chemical products.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propanimidamide dihydrochloride involves the generation of free radicals, specifically peroxyl radicals. These radicals can interact with various molecular targets, leading to oxidative stress and other biochemical effects. The pathways involved include:
Radical Initiation: The compound decomposes to form free radicals.
Radical Propagation: The free radicals react with other molecules, propagating the radical chain reaction.
Radical Termination: The reaction terminates when two radicals combine to form a stable product.
Comparison with Similar Compounds
3-(Dimethylamino)propanimidamide dihydrochloride can be compared with other similar compounds such as:
2,2′-Azobis(2-amidinopropane) dihydrochloride: Another azo compound used as a radical initiator.
3-(Dimethylamino)propanenitrile: A precursor in the synthesis of this compound.
N,N-Dimethylformamide: A commonly used solvent in similar chemical reactions.
The uniqueness of this compound lies in its specific ability to generate peroxyl radicals, making it valuable in oxidative stress studies and polymerization reactions.
Properties
CAS No. |
1240527-89-2 |
---|---|
Molecular Formula |
C5H14ClN3 |
Molecular Weight |
151.64 g/mol |
IUPAC Name |
3-(dimethylamino)propanimidamide;hydrochloride |
InChI |
InChI=1S/C5H13N3.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H |
InChI Key |
IIFJQHLBPXMEEX-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=N)N.Cl.Cl |
Canonical SMILES |
CN(C)CCC(=N)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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